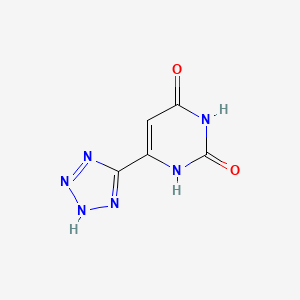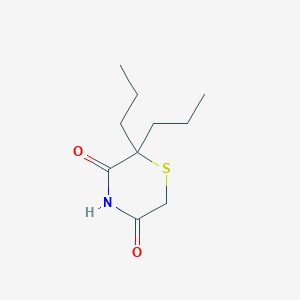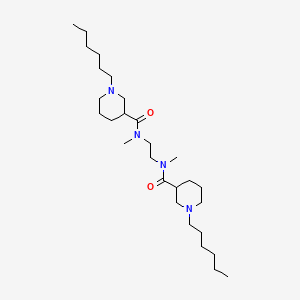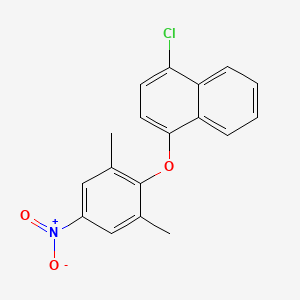
4-(Nonyloxy)phenyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nonyloxy)phenyl 4-cyanobenzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(nonyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nonyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl cyanobenzoates.
Ester Hydrolysis: 4-cyanobenzoic acid and 4-(nonyloxy)phenol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(Nonyloxy)phenyl 4-cyanobenzoate has several scientific research applications:
Liquid Crystals: It is used in the study of liquid crystal phases, particularly the twist-bend nematic phase.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique optical and electronic properties.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for the synthesis of biologically active molecules.
Chemical Sensors: Its structural properties make it a candidate for use in chemical sensors and detection systems.
Wirkmechanismus
The mechanism of action of 4-(Nonyloxy)phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:
Liquid Crystal Formation: The compound’s ability to form liquid crystal phases is attributed to its molecular structure, which promotes specific intermolecular interactions and alignment.
Chemical Reactivity: The presence of reactive functional groups such as the ester and cyano groups allows it to participate in a range of chemical reactions, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the nonyloxy group, resulting in different physical and chemical properties.
4-(Hexyloxy)phenyl 4-cyanobenzoate: Similar structure but with a shorter alkoxy chain, affecting its liquid crystal behavior.
4-(Octyloxy)phenyl 4-cyanobenzoate: Slightly shorter alkoxy chain, leading to variations in its material properties.
Uniqueness
4-(Nonyloxy)phenyl 4-cyanobenzoate is unique due to its specific alkoxy chain length, which influences its liquid crystal phase behavior and potential applications in material science and chemical sensors. The presence of the nonyloxy group enhances its solubility and interaction with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90336-48-4 |
|---|---|
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(4-nonoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C23H27NO3/c1-2-3-4-5-6-7-8-17-26-21-13-15-22(16-14-21)27-23(25)20-11-9-19(18-24)10-12-20/h9-16H,2-8,17H2,1H3 |
InChI-Schlüssel |
KMCGZGNEWQQYCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)

![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)



![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
